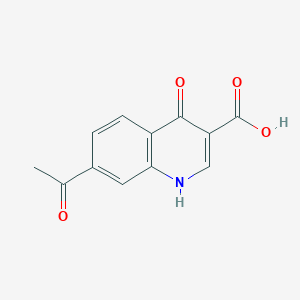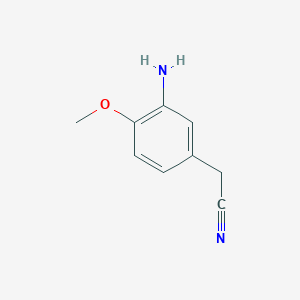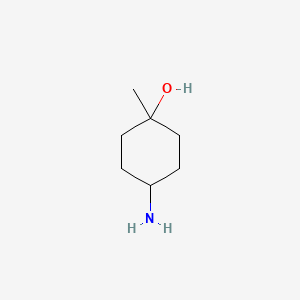
2-Hydroxycyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxycyclohexanecarboxylic acid is a chemical compound with the linear formula C7H12O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C7H12O3 . It has a molecular weight of 144.172 .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3 . It has a boiling point of 307.9±35.0 °C at 760 mmHg . The compound has a molecular refractivity of 35.4±0.3 cm3 .Scientific Research Applications
Synthesis of Hydroxylated Amino Acids
Fülöp et al. (2005) described a method for the synthesis of hydroxylated 2-aminocyclohexanecarboxylic acids, achieving good yields and high enantiomeric excess. These compounds are of interest in the field of organic chemistry and pharmaceuticals due to their potential use in various synthetic applications (Fülöp et al., 2005).
Environmental Exposure Studies
Silva et al. (2013) investigated the environmental exposure of 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), which is a replacement for certain phthalates in plastics. This study highlighted the importance of monitoring environmental exposure to alternative plasticizers (Silva et al., 2013).
Enzymatic Synthesis of Chiral Carboxylic Acids
Chen et al. (2015) focused on the enzymatic preparation of enantiomerically pure 2-hydroxy carboxylic acids, including 2-hydroxycyclohexanecarboxylic acid. These acids are valuable as chiral resolving reagents and key building blocks in organic synthesis (Chen et al., 2015).
Investigation of Polymorphs
Kălmăn et al. (2003) conducted a study on the polymorphs of trans-2-hydroxycycloheptanecarboxylic acid. This research provides insights into the crystal structures of closely related compounds, which is crucial for understanding their physical and chemical properties (Kălmān et al., 2003).
Biotechnological Routes from Biomass
Gao et al. (2011) reviewed the production of lactic acid, an important hydroxycarboxylic acid, from biomass. This research is relevant for understanding the broader context of biotechnological routes for producing carboxylic acids, including this compound (Gao et al., 2011).
Safety and Hazards
Mechanism of Action
Mode of Action
As a carboxylic acid, it may donate a proton (H+) in physiological conditions, acting as a Bronsted acid . This property could influence its interactions with biological targets.
Biochemical Pathways
2-Hydroxycyclohexanecarboxylic acid is involved in the biodegradation pathway of phthalates . In this process, phthalic acid is first converted into benzoic acid by decarboxylation. Benzoic acid is then converted to adipic acid by β-oxidation. During this process, many intermediates are produced, including this compound and 1-cyclohexene-1-carboxylic acid .
Result of Action
As an intermediate in the biodegradation pathway of phthalates, its production and further metabolism could contribute to the detoxification and removal of phthalates from the body .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances could influence the action, efficacy, and stability of this compound . For instance, its proton-donating property as a carboxylic acid could be influenced by the pH of the environment.
Properties
| { "Design of the Synthesis Pathway": "The synthesis of 2-Hydroxycyclohexanecarboxylic acid can be achieved through the oxidation of cyclohexene. The oxidation can be carried out using potassium permanganate or osmium tetroxide. The resulting product can then be hydrolyzed to obtain the desired compound.", "Starting Materials": [ "Cyclohexene", "Potassium permanganate or osmium tetroxide", "Water", "Sodium hydroxide" ], "Reaction": [ "Add cyclohexene to a reaction flask", "Add potassium permanganate or osmium tetroxide to the reaction flask", "Stir the mixture at room temperature for several hours", "Add water to the reaction mixture to quench the reaction", "Add sodium hydroxide to the reaction mixture to adjust the pH", "Extract the product using a suitable solvent", "Purify the product using column chromatography or recrystallization" ] } | |
| 609-69-8 | |
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
(1S,2R)-2-hydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O3/c8-6-4-2-1-3-5(6)7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6+/m0/s1 |
InChI Key |
SNKAANHOVFZAMR-NTSWFWBYSA-N |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)C(=O)O)O |
SMILES |
C1CCC(C(C1)C(=O)O)O |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)O |
| 28131-61-5 | |
Pictograms |
Corrosive |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the stereochemical properties of 2-Hydroxycyclohexanecarboxylic acid and its derivatives?
A1: this compound possesses two chiral centers, leading to four possible stereoisomers. Research has focused on the separation and characterization of these isomers. For instance, high-performance liquid chromatography (HPLC) methods using chiral stationary phases like teicoplanin or copper(II)-D-penicillamine have successfully separated enantiomers and diastereomers of cyclic β-substituted α-amino acids, including 1-amino-2-hydroxycyclohexanecarboxylic acids. [, ] This separation is crucial for understanding the biological activity of each stereoisomer, as they might interact differently with biological targets.
Q2: Has the synthesis of all four stereoisomers of 1-amino-2-hydroxycyclohexanecarboxylic acid been achieved?
A2: Yes, research has reported the successful asymmetric synthesis of all four stereoisomers of 1-amino-2-hydroxycyclohexanecarboxylic acids. [, ] This achievement allows for the investigation of the specific biological properties of each isomer and can contribute to the development of new pharmaceutical compounds with improved selectivity and efficacy.
Q3: How does the conformation of 2-aminocyclohexanols and 2-hydroxycyclohexanecarboxylic acids change in different solvents?
A3: Studies have investigated the conformational equilibria of substituted 2-aminocyclohexanols and 2-hydroxycyclohexanecarboxylic acids in hydroxylic media. [, ] The research likely explores the influence of hydrogen bonding and solvent polarity on the preferred conformations of these compounds, which is important for understanding their reactivity and interactions in biological systems.
Q4: Are there any known biological activities associated with this compound or its derivatives?
A4: Research suggests that derivatives of this compound, specifically trans-2-hydroxycyclohexanecarboxylic acid, exhibit repellent and antifeedant activity against the biting midge Culicoides impunctatus. [] This discovery highlights the potential of these compounds for developing novel insect repellents. Further research might explore the structure-activity relationships within this class of compounds to optimize their efficacy and safety.
Q5: What is the significance of establishing the absolute configuration of trans-2-dimethylaminocyclohexyl acetate methiodide?
A5: Research efforts have focused on determining the absolute configuration of trans-2-dimethylaminocyclohexyl acetate methiodide using chemical methods. [] Establishing the absolute configuration is crucial for understanding the stereochemical requirements for its biological activity and for designing potential pharmaceutical applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1-(Aminomethyl)cyclohexyl]methanamine](/img/structure/B3021749.png)



![Spiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B3021757.png)
![9-Azabicyclo[3.3.1]nonan-3-ol](/img/structure/B3021758.png)





